Cas no 1491-59-4 (6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-yl)methyl-2,4-dimethylphenol)

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-yl)methyl-2,4-dimethylphenol is a phenolic compound featuring a tert-butyl group and an imidazoline moiety, which contribute to its unique chemical properties. The sterically hindered phenol structure enhances its stability against oxidative degradation, making it suitable for applications requiring antioxidant performance. The presence of the imidazoline group introduces potential chelating capabilities, enabling interactions with metal ions. This compound may serve as an intermediate in the synthesis of specialized additives, such as corrosion inhibitors or stabilizers, where its dual functionality is advantageous. Its structural design balances reactivity and steric protection, offering versatility in industrial and research applications.
6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-yl)methyl-2,4-dimethylphenol structure
1491-59-4 structure
商品名:6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-yl)methyl-2,4-dimethylphenol
CAS番号:1491-59-4
MF:C16H24N2O
メガワット:260.37
MDL:MFCD00242798
CID:41477
PubChem ID:4636

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-yl)methyl-2,4-dimethylphenol 化学的及び物理的性質

名前と識別子

    • oxymetazoline
    • 6-tert-butyl-3-(2-imidazolin-2-ylmethyl)-2,4-xylenol
    • 6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol
    • 2-(4-t-butyl-2,6-dimethyl-3-hydroxy-benzyl)-2-imidazoline
    • 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethyl-6-tert-butylphenol
    • 6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethyl-phenol
    • Hazol
    • Iliadin
    • Nafrine
    • Nezeril
    • Oximetazolinum
    • Oxylazine
    • Oxymethazoline
    • Rhinofrenol
    • Sinerol
    • 2-(3-Hydroxy-2,6-dimethyl-4-tert-butylbenzyl)-2-imidazoline
    • h990
    • H-990
    • afrin
    • nasivin
    • Navisin
    • Navasin
    • 6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-yl)methyl-2,4-dimethylphenol
    • H 990
    • Biomol-NT_000161
    • NCGC00015766-03
    • Rhinolitan
    • KBioSS_001531
    • Q417813
    • 3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethylphenol
    • Phenol, 6-tert-butyl-3-(2-imidazolin-2-ylmethyl)-2,4-dimethyl-
    • SCHEMBL24301
    • Lopac-O-2378
    • DTXCID1020691
    • oxymetazolina
    • HMS2089G03
    • BSPBio_000267
    • Tox21_110217
    • NCGC00022345-05
    • AB00053513_15
    • Spectrum5_001114
    • Nasacon
    • NCGC00015766-05
    • 6-tert-Butyl-3-(2-imidazolin-2-ylmethyl)-2,4-dimethylphenol
    • KBio2_001531
    • KBio1_000567
    • NCGC00015766-04
    • L000459
    • Oxymetazoline [INN:BAN]
    • KBio2_006667
    • NCGC00015766-01
    • BRD-K16195444-001-01-7
    • Phenol, 3-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethyl-
    • Phenol, 6-tert-butyl-3-(2-imidazolin-2-ylmethyl)-2,4-dimethyl- (7CI,8CI)
    • BPBio1_000295
    • Prestwick1_000224
    • NINDS_000567
    • NCGC00015766-08
    • NCGC00015766-16
    • S01GA04
    • Spectrum_001051
    • HSDB 3143
    • BRN 0886303
    • Tox21_110217_1
    • NCGC00015766-10
    • NCGC00022345-04
    • SPBio_002188
    • BRD-K16195444-003-16-1
    • 8VLN5B44ZY
    • NS00005342
    • OXYMETAZOLINE [VANDF]
    • FT-0601532
    • NCGC00015766-02
    • CHEMBL762
    • Oxymetazolinum
    • OXYMETAZOLINE [HSDB]
    • Tocris-1142
    • R01AA05
    • Oximetazolina [INN-Spanish]
    • 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethyl-6-tert-butyl-phenol
    • Phenol, 6-t-butyl-3-(2-imidazolin-2-ylmethyl)-2,4-dimethyl-
    • Operil
    • Phenol, 3-((4,5-dihydro-1H-imidazol-2-yl)methyl)-6-(1,1-dimethylethyl)-2,4-dimethyl-
    • NCGC00015766-11
    • oxymetazoline hydrochloride crystalline
    • Prestwick2_000224
    • CS-0012298
    • SDCCGSBI-0050878.P005
    • 6-tert-Butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol #
    • EINECS 216-079-1
    • 6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethyl-phenol;hydrochloride
    • Lopac0_000903
    • 2-(4-tert-Butyl-2,6-dimethyl-3-hydroxybenzyl)-2-imidazoline
    • NCGC00022345-06
    • Oximetazolina (INN-Spanish)
    • Nasivine (Salt/Mix)
    • Prestwick0_000224
    • NCGC00015766-21
    • Oxymetazoline (INN)
    • BSPBio_002145
    • BDBM30712
    • EN300-23521946
    • AC-6370
    • C07363
    • Oxymetazolinum [INN-Latin]
    • Phenol, 3-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethyl- (9CI)
    • DB00935
    • UNII-8VLN5B44ZY
    • 6-tert-Butyl-3-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-2,4-dimethylphenol
    • IDI1_000567
    • CAS-1491-59-4
    • NCGC00015766-06
    • D08322
    • R01AB07
    • AB00053513-12
    • OXYMETAZOLINE [MI]
    • cid_66259
    • KBio3_001645
    • 6-t-Butyl-3-(2-imidazolin-2-ylmethyl)-2,4-dimethylphenol
    • GTPL124
    • 6-tert-butyl-3-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2,4-dimethylphenol
    • Oximetazolina
    • SPBio_001095
    • Vicks Sinex
    • 6-tert-butyl-3-(2-imidazolin-2-ylmethyl)-2,4-dimethyl-phenol;hydrochloride
    • NCGC00015766-09
    • Oxymetozoline
    • 6-(tert-butyl)-3-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2,4-dimethylphenol
    • Oxymetazolinum (INN-Latin)
    • DivK1c_000567
    • Prestwick3_000224
    • AKOS007930348
    • NCGC00022345-02
    • Operil (TN)
    • 3-((4,5-dihydro-1H-imidazol-2-yl)methyl)-6-(1,1-dimethylethyl)-2,4-dimethylphenol
    • DTXSID3040691
    • OXYMETAZOLINE [WHO-DD]
    • KBio2_004099
    • Spectrum3_000533
    • OXYMETAZOLINE [INN]
    • NCGC00015766-07
    • CAS-151615
    • AB00053513-13
    • CHEBI:7862
    • BPBio1_000419
    • Spectrum2_000998
    • 1491-59-4
    • Spectrum4_000464
    • KBioGR_000908
    • HY-12722
    • AB00053513_14
    • CCG-204985
    • A14AA05
    • NCGC00015766-13
    • SBI-0050878.P004
    • G78135
    • BRD-K16195444-003-25-2
    • BRD-K16195444-003-24-5
    • STK075254
    • BRD-K16195444-003-26-0
    • ALBB-036521
    • MDL: MFCD00242798
    • インチ: 1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18)
    • InChIKey: WYWIFABBXFUGLM-UHFFFAOYSA-N
    • ほほえんだ: OC1=C(C(C)(C)C)C=C(C)C(CC2=NCCN2)=C1C

計算された属性

  • せいみつぶんしりょう: 260.18900
  • どういたいしつりょう: 260.188863393g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 345
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 13
  • トポロジー分子極性表面積: 44.6Ų
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 密度みつど: 0.9822 (rough estimate)
  • ゆうかいてん: 182 ºC
  • ふってん: 431.9°C at 760 mmHg
  • 屈折率: 1.5800 (estimate)
  • PSA: 44.62000
  • LogP: 2.61510

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-yl)methyl-2,4-dimethylphenol セキュリティ情報

  • 危険物輸送番号:UN 3249
  • 危険レベル:6.1(a)
  • 包装等級:II
  • ちょぞうじょうけん:Sealed in dry,2-8°C
  • セキュリティ用語:6.1(a)
  • 包装カテゴリ:II
  • 危険レベル:6.1(a)
  • 包装グループ:II

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-yl)methyl-2,4-dimethylphenol 税関データ

  • 税関コード:2933290090
  • 税関データ:

    中国税関コード:

    2933290090

    概要:

    2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-yl)methyl-2,4-dimethylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM187485-1g
6-(tert-butyl)-3-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2,4-dimethylphenol
1491-59-4 95%
1g
$430 2021-08-05
Enamine
EN300-23521946-0.05g
6-tert-butyl-3-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-2,4-dimethylphenol
1491-59-4 95%
0.05g
$20.0 2024-06-19
Chemenu
CM187485-1g
6-(tert-butyl)-3-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2,4-dimethylphenol
1491-59-4 95%
1g
$430 2022-12-28
Aaron
AR001M38-1g
Phenol, 3-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethyl-
1491-59-4 96%
1g
$30.00 2023-12-16
Aaron
AR001M38-10g
Phenol, 3-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethyl-
1491-59-4 96%
10g
$233.00 2023-12-16
A2B Chem LLC
AA74184-1g
Phenol, 3-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethyl-
1491-59-4 96%
1g
$337.00 2024-04-20
Enamine
EN300-23521946-0.5g
6-tert-butyl-3-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-2,4-dimethylphenol
1491-59-4 95%
0.5g
$67.0 2024-06-19
1PlusChem
1P001LUW-10g
Phenol, 3-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethyl-
1491-59-4 96%
10g
$221.00 2024-06-20
1PlusChem
1P001LUW-1g
Phenol, 3-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethyl-
1491-59-4 96%
1g
$45.00 2024-06-20
Aaron
AR001M38-5g
Phenol, 3-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethyl-
1491-59-4 96%
5g
$119.00 2023-12-16

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-yl)methyl-2,4-dimethylphenol 関連文献

Related Articles

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-yl)methyl-2,4-dimethylphenolに関する追加情報

Professional Introduction to 6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-yl)methyl-2,4-dimethylphenol (CAS No. 1491-59-4)

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-yl)methyl-2,4-dimethylphenol is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 1491-59-4, belongs to a class of molecules that exhibit promising characteristics for further exploration in drug development. The presence of multiple functional groups, including a tert-butyl group, a methyl-substituted imidazole ring, and a dimethylphenol core, contributes to its intricate chemical profile and makes it a subject of interest for synthetic chemists and medicinal researchers.

The structural framework of 6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-yl)methyl-2,4-dimethylphenol is notable for its ability to interact with biological targets in novel ways. The imidazole moiety, in particular, has been extensively studied for its role in various pharmacological applications. Recent advancements in the field have highlighted the importance of imidazole derivatives in modulating enzyme activity and receptor binding. This compound’s incorporation of a 4,5-dihydro-1H-imidazol-2-yl group suggests potential interactions with enzymes such as kinases and phosphodiesterases, which are critical targets in the treatment of inflammatory diseases and cancer.

The dimethylphenol core of the molecule contributes to its hydrophobicity, which can be advantageous for membrane permeability and bioavailability. Additionally, the tert-butyl group provides steric hindrance, which may influence the compound’s binding affinity and selectivity. These structural features make 6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-yl)methyl-2,4-dimethylphenol a valuable candidate for further investigation in the development of novel therapeutic agents.

In recent years, there has been a growing interest in bioactive molecules that can modulate inflammatory pathways. The dimethylphenol moiety has been shown to possess anti-inflammatory properties, making it a relevant component for drugs targeting conditions such as arthritis and autoimmune disorders. Furthermore, the imidazole ring has been implicated in various biological processes, including neurotransmitter signaling and immune responses. The combination of these features in 6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-yl)methyl-2,4-dimethylphenol suggests potential therapeutic applications in areas where inflammation and immune modulation are key factors.

Recent studies have also explored the use of tert-butyl-substituted compounds for their ability to enhance drug stability and bioavailability. The tert-butyl group can protect sensitive functional groups from degradation and improve solubility profiles, making such compounds more suitable for oral or parenteral administration. In the context of 6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-yl)methyl-2,4-dimethylphenol, this structural feature may contribute to its potential as a lead compound for further drug development.

The synthesis of 6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-yl)methyl-2,4-dimethylphenol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this molecule efficiently. These methods not only enhance the synthetic route but also allow for modifications that can fine-tune the biological activity of the compound.

From a pharmacological perspective, 6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-y l)methyl -2 , 4 -dim eth ylphen ol holds promise as a scaffold for developing new drugs due to its unique structural features. The combination of an imidazole ring with aromatic substituents provides multiple sites for interaction with biological targets. This versatility makes it an attractive candidate for further exploration in high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules.

The potential applications of this compound are broad and span across various therapeutic areas. For instance, its anti-inflammatory properties could make it useful in treating chronic inflammatory diseases where traditional therapies have limited efficacy. Additionally, its ability to modulate enzyme activity suggests potential use in oncology and neurology research.

In conclusion,6 - tert -but yl -3 -( 4 ,5 -dih ydro -1 H -imi d az ol -2 -y l )m eth ylm e th yl -2 , 4 -di m eth ylph en ol ( CAS N o .1491 -59 -4) is a structurally complex organic molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable physicochemical properties make it an intriguing candidate for further development into novel therapeutic agents. As research continues to uncover new biological targets and mechanisms,this compound represents an exciting opportunity for innovation in drug discovery.

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